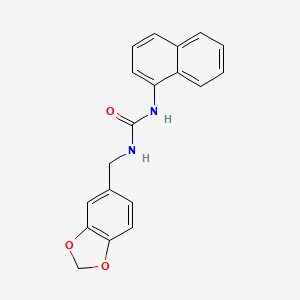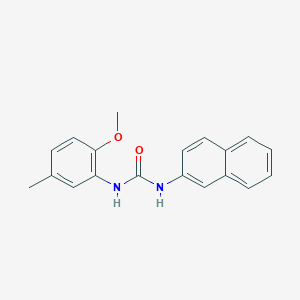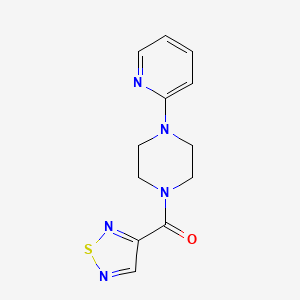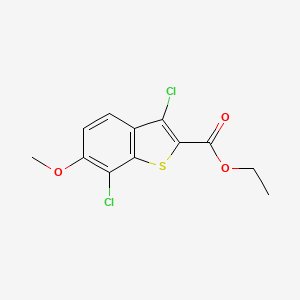![molecular formula C17H11NOS B5747532 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate CAS No. 43091-21-0](/img/structure/B5747532.png)
2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate
描述
2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate is a heterocyclic compound that has been the subject of extensive research in recent years. This compound exhibits a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a variety of diseases. In
作用机制
The mechanism of action of 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, this compound has been shown to bind to the active site of protein kinase C, preventing its activation and subsequent downstream signaling. In addition, it has been found to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate are diverse and depend on the specific enzyme or pathway being targeted. In general, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate in lab experiments is its high potency and specificity for certain enzymes. This allows for precise targeting of specific pathways and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are many future directions for research on 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate. One area of interest is its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth and proliferation of certain cancer cell lines. Another area of interest is its potential as a treatment for Alzheimer's disease, as it has been found to improve cognitive function in animal models. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery and administration.
合成方法
The synthesis of 2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate involves the reaction of 2-aminobenzothiazole with 2-bromoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an alkylating agent such as methyl iodide to form the final product. This method has been optimized to produce high yields of the compound with high purity.
科学研究应用
2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate has been studied extensively for its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and acetylcholinesterase, which are involved in the development and progression of these diseases. In addition, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-a]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NOS/c19-17-16(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)18(15)17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKWXOFYVAAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C=CC4=CC=CC=C4N3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355387 | |
| Record name | ST50563768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43091-21-0 | |
| Record name | NSC303525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50563768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
